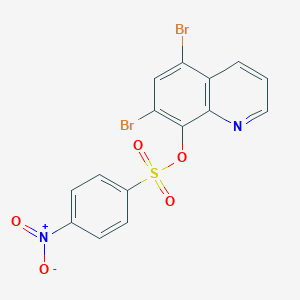
12-Aminododecanoic acid hydrochloride salt
概要
説明
12-Aminododecanoic acid hydrochloride salt: is a chemical compound with the molecular formula C12H26ClNO2 . It is a derivative of 12-aminododecanoic acid, where the amino group is protonated to form a hydrochloride salt. This compound is known for its applications in the synthesis of polymers, particularly nylon-12, and has significant industrial and research importance.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 12-aminododecanoic acid hydrochloride salt typically involves the following steps:
Oxidation of Lauric Acid: Lauric acid is oxidized to form 12-oxododecanoic acid.
Formation of Oxime: The 12-oxododecanoic acid is then reacted with hydroxylamine hydrochloride to form 12-oxododecanoic acid oxime.
Reduction to Amino Acid: The oxime is catalytically reduced to yield 12-aminododecanoic acid.
Formation of Hydrochloride Salt: Finally, the 12-aminododecanoic acid is treated with hydrochloric acid to form the hydrochloride salt
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Oxidation: Utilizing industrial oxidizing agents and reactors to convert lauric acid to 12-oxododecanoic acid.
Efficient Formation of Oxime: Employing optimized conditions for the reaction with hydroxylamine hydrochloride.
Catalytic Reduction: Using industrial catalysts and hydrogenation reactors for the reduction step.
Salt Formation: Large-scale acid-base reaction to produce the hydrochloride salt
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Reduction: The oxime intermediate is reduced to form the amino acid.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for the initial oxidation step.
Hydroxylamine Hydrochloride: For the formation of the oxime.
Catalysts: Such as palladium on carbon for the reduction step.
Hydrochloric Acid: For the formation of the hydrochloride salt
Major Products:
12-Oxododecanoic Acid: Intermediate in the synthesis.
12-Oxododecanoic Acid Oxime: Intermediate formed during the reaction with hydroxylamine hydrochloride.
12-Aminododecanoic Acid: Final product before forming the hydrochloride salt
科学的研究の応用
Chemistry:
Polymer Synthesis: Used as a monomer in the production of nylon-12, a polymer with applications in textiles, automotive, and packaging industries.
Organic Synthesis: Intermediate in the synthesis of various organic compounds
Biology and Medicine:
Biocompatible Materials: Research into its use in biocompatible materials for medical devices and implants.
Drug Delivery:
Industry:
作用機序
The mechanism of action of 12-aminododecanoic acid hydrochloride salt primarily involves its role as a monomer in polymerization reactions. The amino group can react with carboxylic acid groups to form amide bonds, leading to the formation of long polymer chains. This process is crucial in the production of nylon-12, where the compound acts as a building block .
類似化合物との比較
11-Aminoundecanoic Acid: Another monomer used in the production of nylon-11.
12-Aminolauric Acid: Similar structure but without the hydrochloride salt form.
Comparison:
12-Aminododecanoic Acid Hydrochloride Salt vs. 11-Aminoundecanoic Acid: Both are used in nylon production, but this compound is specific to nylon-12, while 11-aminoundecanoic acid is used for nylon-11
This compound vs. 12-Aminolauric Acid: The hydrochloride salt form is more stable and easier to handle in industrial processes compared to the free amino acid
特性
IUPAC Name |
12-aminododecanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2.ClH/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15;/h1-11,13H2,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHDZMQRJHRYFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol](/img/structure/B3253642.png)
![1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B3253648.png)
![2,5-Diazabicyclo[4.1.0]heptane dihydrochloride](/img/structure/B3253650.png)

![2-(Methylthio)benzo[cd]indole](/img/structure/B3253673.png)
![4-broMo-5-Methylbenzo[c][1,2,5]thiadiazole](/img/structure/B3253678.png)
![Methyl 2-amino-6-bromobenzo[d]thiazole-7-carboxylate](/img/structure/B3253686.png)

